N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
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Overview
Description
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, an isoxazole ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine typically involves the formation of the pyrazole and isoxazole rings followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via the reaction of hydroxylamine with a β-keto ester .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and isoxazole derivatives, such as:
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-methyl-1-[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H12N4O/c1-10-5-8-3-9(12-14-8)7-4-11-13(2)6-7/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
OPUITZXFZANUKK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CN(N=C2)C |
Origin of Product |
United States |
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